(S)-2-Amino-3-cyclohexylpropanamide
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Overview
Description
The compound "(S)-2-Amino-3-cyclohexylpropanamide" is a chiral amino acid derivative that is of interest due to its potential applications in the synthesis of optically pure amino acids and peptides. The research on related compounds suggests that such structures can be used as chiral auxiliaries or building blocks in the synthesis of peptides and other organic molecules .
Synthesis Analysis
The synthesis of related chiral amino acid derivatives has been described in the literature. For instance, L-phenylalanine cyclohexylamide has been used as a chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids. These amino acids were then transformed into protected and activated amino acid building blocks ready for incorporation into peptides . Although not directly about
Scientific Research Applications
Crystal Structure and Synthesis Techniques
- The study of 2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide provides insights into its crystal structure, confirmed via X-ray diffraction, IR, NMR spectroscopy, and mass spectrometry. This research highlights the significance of the tropone oxygen atom in molecular structure stabilization through intramolecular contacts, suggesting a framework for designing compounds with specific properties (Ramazani et al., 2015).
Potential Therapeutic Applications
- Functionalized amino acid derivatives , including structures related to (S)-2-Amino-3-cyclohexylpropanamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This research indicates the potential for these compounds in designing new anticancer agents, with specific derivatives showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Chemical Reactivity and Modification
- Research into the formation and reduction of acrylamide by 3-Aminopropanamide demonstrates the compound's ability to reduce acrylamide content through Michael addition, offering insights into mitigating endogenous contaminants in thermally processed foods. This finding is crucial for food safety, highlighting a method to decrease cytotoxicity in food items (Wu et al., 2018).
Novel Synthetic Pathways
- The synthesis of biobased succinonitrile from glutamic acid and glutamine introduces a new route for producing biobased 1,4-diaminobutane, a precursor for industrial polyamide production. This approach emphasizes the use of renewable resources in chemical synthesis, presenting an eco-friendly alternative to conventional methods (Lammens et al., 2011).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, safety precautions, and first aid measures.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis.
For a specific compound like “(S)-2-Amino-3-cyclohexylpropanamide”, you would need to look up this information in scientific literature or databases. If the compound is not well-studied, some of this information might not be available. Please note that this is a general approach and the specifics might vary depending on the nature of the compound.
properties
IUPAC Name |
(2S)-2-amino-3-cyclohexylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMQFSSKEWEZKE-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471627 |
Source
|
Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-cyclohexylpropanamide | |
CAS RN |
145232-34-4 |
Source
|
Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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